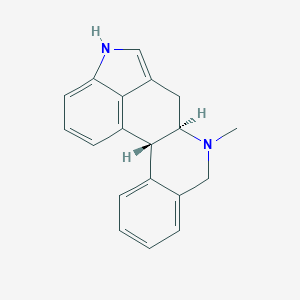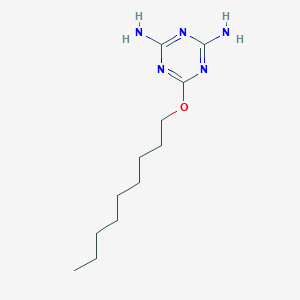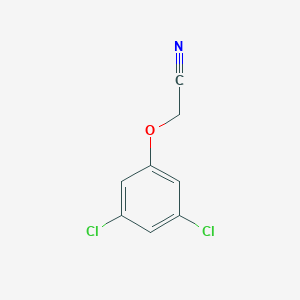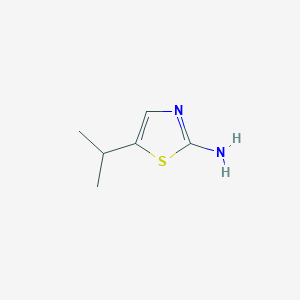
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene, also known as BDPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridazine family and has a molecular formula of C20H14N4O2. BDPB is a versatile compound that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, with minimal toxicity against normal cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in preclinical studies. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene in lab experiments is its versatility. This compound can be synthesized using various methods and can be modified to suit specific experimental needs. Another advantage is its potential as a therapeutic agent, which may have significant implications for the treatment of cancer and other diseases.
One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental settings. Another limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in therapeutic applications.
Future Directions
There are several future directions for research on 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene. One area of interest is the development of more efficient and scalable synthesis methods for this compound. Another area of interest is the optimization of its use as a therapeutic agent, including the identification of its mechanism of action and the development of more effective delivery systems. In addition, further research is needed to explore the potential applications of this compound in materials science, particularly in the development of organic semiconductors.
Synthesis Methods
The synthesis of 1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate to form 2,6-dimethylpyridine-3,5-diamine. This intermediate compound is then reacted with 1,4-benzenediacetyl chloride to form this compound. The synthesis of this compound can also be achieved through other methods, including the reaction of 1,4-diaminobenzene with 3,6-dioxo-1,2,4,5-tetrahydropyridazine-4-carboxylic acid.
Scientific Research Applications
1,4-Bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and lung cancer. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
In materials science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors. These semiconductors have been shown to have promising applications in electronic devices, including organic solar cells and organic field-effect transistors.
properties
CAS RN |
107549-68-8 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H10N4O2/c19-13-7-5-11(15-17-13)9-1-2-10(4-3-9)12-6-8-14(20)18-16-12/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
MTPSKWYBRGLEBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)C3=NNC(=O)C=C3 |
Other CAS RN |
107549-68-8 |
synonyms |
1,4-bis(3-oxo-2,3-dihydropyridazine-6-yl)benzene 1,4-BODPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)





![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)






